1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane
Description
Properties
Molecular Formula |
C12H16Cl2N2 |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C12H16Cl2N2/c1-9-4-6-16(7-5-15-9)10-2-3-11(13)12(14)8-10/h2-3,8-9,15H,4-7H2,1H3 |
InChI Key |
VMYQLMWFBQMNIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CCN1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of 5-Methyl-1,4-diazepane with 3,4-Dichlorobenzyl Halides
A common approach involves the nucleophilic substitution reaction where 5-methyl-1,4-diazepane acts as a nucleophile to displace a halide (usually bromide or chloride) from a 3,4-dichlorobenzyl halide.
$$
\text{5-methyl-1,4-diazepane} + \text{3,4-dichlorobenzyl bromide} \xrightarrow[\text{solvent}]{\text{base}} \text{1-(3,4-dichlorophenyl)-5-methyl-1,4-diazepane}
$$
- Solvent: Acetonitrile or DMF
- Base: Potassium carbonate or sodium hydride
- Temperature: Room temperature to reflux
- Reaction Time: Several hours (4–24 h)
- The reaction proceeds via an SN2 mechanism.
- Purification is typically achieved by column chromatography or recrystallization.
- Yields reported in literature range from 70% to 90% depending on conditions.
Amide Coupling Followed by Reduction (Indirect Route)
Another method involves coupling a protected diazepane derivative with 3,4-dichlorophenyl carboxylic acid derivatives to form an amide intermediate, followed by reduction to the target amine.
- tert-butyl 1,4-diazepane-1-carboxylate is coupled with 3,4-dichlorobenzoic acid using coupling agents such as HATU and DIPEA in DMF.
- The resulting Boc-protected amide is then deprotected and reduced to yield the target compound.
This method is useful for introducing additional functional groups or for analog synthesis but is more complex than direct alkylation.
Experimental Data and Characterization
| Parameter | Data (Example) |
|---|---|
| Molecular Formula | C12H16Cl2N2 |
| Molecular Weight | ~255.18 g/mol |
| NMR (1H, DMSO-d6, 400 MHz) | Aromatic protons: 7.0–7.8 ppm; Methyl (CH3): ~2.0 ppm; Diazepane ring protons: 2.5–3.5 ppm |
| LC-MS (ESI) | [M + H]+ = 257.1 m/z |
| Yield | 75–90% (depending on method and scale) |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Direct Alkylation | Simple, straightforward, fewer steps | Possible side reactions, needs pure reagents | 75–90 |
| Amide Coupling + Reduction | Allows structural modifications, versatile | Multi-step, longer reaction times | 60–80 |
Literature Sources and Research Findings
- A study on diazepane derivatives for dopamine receptor ligands highlights the importance of aryl substitution patterns and synthetic flexibility via alkylation and amide coupling routes (PMC article on ligands for D2-like receptors).
- Recent medicinal chemistry research demonstrates the use of HATU-mediated amide coupling for diazepane scaffolds, although with different aryl groups, indicating the adaptability of this method to 3,4-dichlorophenyl substituents.
- The alkylation of 1,4-diazepane derivatives with dichlorobenzyl halides is a well-established method documented in various synthetic protocols, providing reliable access to N-aryl diazepanes.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The diazepane ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane and analogous 1,4-diazepane derivatives:
Key Structural and Functional Insights
Halogen Substitution Effects
- The dichlorophenyl group in the target compound confers greater lipophilicity and electron-withdrawing effects compared to the difluorophenyl analog (). Chlorine’s larger atomic radius may enhance van der Waals interactions with hydrophobic receptor pockets, whereas fluorine’s smaller size and higher electronegativity could improve metabolic stability .
- The 3,4-dichloro substitution pattern is distinct from the 4-chloro groups in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one (), which may alter binding orientation in biological targets .
The benzyl ester in (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate enhances lipophilicity, favoring blood-brain barrier penetration, but ester hydrolysis susceptibility may limit its in vivo stability .
Heterocyclic Modifications
- The thiadiazole ring in 1-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane () introduces sulfur-based interactions (e.g., hydrogen bonding, π-stacking), which are absent in the dichlorophenyl analog . This could diversify pharmacological targets, such as enzymes requiring sulfur coordination.
Stereochemical Considerations
- The R-configuration in the benzyl ester derivative () highlights the importance of stereochemistry in receptor binding, though the target compound’s stereochemical data remain unspecified .
Research Findings and Implications
- Synthetic Challenges : Derivatives with multiple substituents (e.g., 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one) require complex synthetic routes, whereas the target compound’s simpler structure may facilitate scalable synthesis .
Biological Activity
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a diazepane ring with a 3,4-dichlorophenyl substituent and a methyl group at the 5-position. Its molecular formula is C_{13}H_{14}Cl_{2}N_{2}, with a molecular weight of approximately 259.17 g/mol. The structure contributes to its unique chemical properties, influencing its interactions with biological systems.
Biological Activities
Research indicates that 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane exhibits various biological activities:
- Neurotransmitter Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially modulating neurological functions. These interactions could be significant for therapeutic applications in anxiety and depression.
- Pharmacological Properties : The compound has been investigated for its pharmacological properties, particularly as a ligand in receptor binding studies. It shows promise in modulating enzyme activity or receptor function related to neurotransmitter systems.
- Cytotoxicity : In vitro studies have indicated that derivatives of diazepane compounds exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values indicating effective inhibition of cell growth in leukemia cell lines .
The exact mechanisms by which 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane exerts its effects are still under investigation. However, potential mechanisms include:
- Receptor Modulation : The compound may act as an antagonist or modulator at specific neurotransmitter receptors, influencing pathways associated with mood regulation and anxiety .
- Enzyme Inhibition : Studies suggest that it may inhibit enzymes involved in neurotransmitter metabolism, which could enhance its therapeutic profile for neurological disorders.
Case Studies and Research Findings
Several case studies have focused on the synthesis and evaluation of the biological activity of related diazepane derivatives:
These findings highlight the potential of diazepane derivatives in drug development, particularly for conditions such as anxiety and cancer.
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane. Future studies should focus on:
- In Vivo Studies : Conducting animal models to assess the pharmacokinetics and therapeutic efficacy.
- Structural Optimization : Synthesizing new derivatives to enhance biological activity and reduce potential side effects.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
